
Calcium bis(5,5-diethylbarbiturate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(5,5-diethylbarbiturate): is a chemical compound with the molecular formula C8H14CaN2O3. It is a calcium salt of 5,5-diethylbarbituric acid, which belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been used in medicine for their ability to depress the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of calcium bis(5,5-diethylbarbiturate) typically involves the reaction of 5,5-diethylbarbituric acid with a calcium salt, such as calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction can be represented as follows:
2C8H12N2O3+CaCl2→Ca(C8H12N2O3)2+2HCl
Industrial Production Methods: Industrial production of calcium bis(5,5-diethylbarbiturate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium bis(5,5-diethylbarbiturate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to 5,5-diethylbarbituric acid.
Substitution: It can participate in substitution reactions where the barbiturate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation yields N-oxides, while reduction yields 5,5-diethylbarbituric acid .
Applications De Recherche Scientifique
Chemistry: Calcium bis(5,5-diethylbarbiturate) is used as a reagent in organic synthesis and as a precursor for the preparation of other barbiturate derivatives.
Biology: In biological research, it is used to study the effects of barbiturates on the central nervous system and their interactions with neurotransmitter receptors.
Medicine: Although not commonly used in modern medicine, it has historical significance as a sedative and hypnotic agent.
Industry: In the industrial sector, it is used in the manufacture of pharmaceuticals and as an intermediate in chemical synthesis .
Mécanisme D'action
The mechanism of action of calcium bis(5,5-diethylbarbiturate) involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. Barbiturates enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the duration of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability .
Comparaison Avec Des Composés Similaires
5,5-Diethylbarbituric acid: The parent compound, used as a hypnotic.
Sodium 5,5-diethylbarbiturate: A sodium salt with similar sedative properties.
Other barbiturates: Such as phenobarbital and pentobarbital, which have varying degrees of sedative and hypnotic effects.
Uniqueness: Calcium bis(5,5-diethylbarbiturate) is unique due to its calcium ion, which may influence its solubility and bioavailability compared to other barbiturate salts .
Propriétés
Numéro CAS |
71701-00-3 |
|---|---|
Formule moléculaire |
C16H22CaN4O6 |
Poids moléculaire |
406.45 g/mol |
Nom IUPAC |
calcium;5,5-diethyl-2,6-dioxopyrimidin-4-olate |
InChI |
InChI=1S/2C8H12N2O3.Ca/c2*1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h2*3-4H2,1-2H3,(H2,9,10,11,12,13);/q;;+2/p-2 |
Clé InChI |
VASOXZYJEHVAEK-UHFFFAOYSA-L |
SMILES canonique |
CCC1(C(=O)NC(=O)N=C1[O-])CC.CCC1(C(=O)NC(=O)N=C1[O-])CC.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



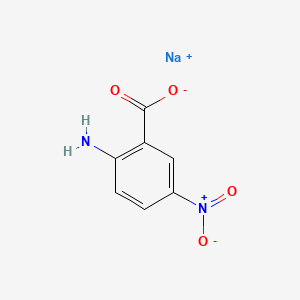
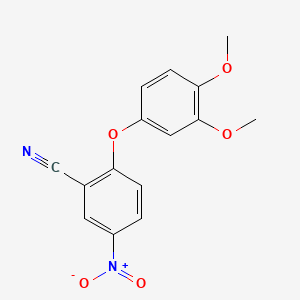

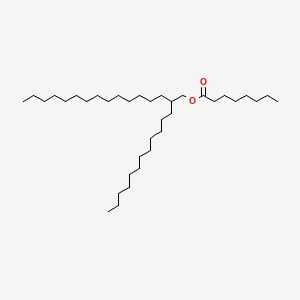
![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

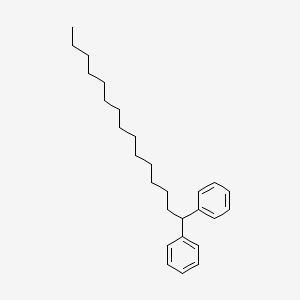
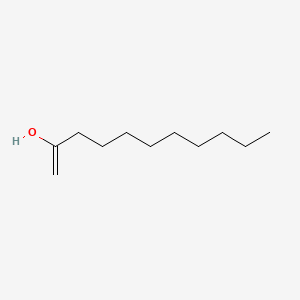

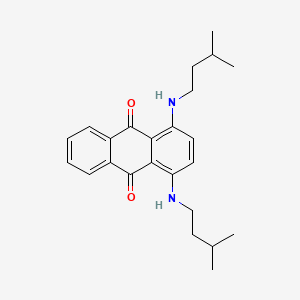
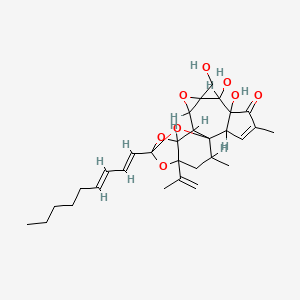
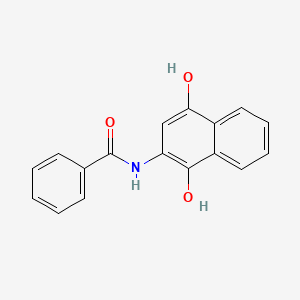
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
